![molecular formula C10H6BrClF2O2 B1381567 4-Bromo-1-(4-chlorophenyl)-4,4-difluorobutane-1,3-dione CAS No. 1823188-28-8](/img/structure/B1381567.png)
4-Bromo-1-(4-chlorophenyl)-4,4-difluorobutane-1,3-dione
Overview
Description
4-Bromo-1-(4-chlorophenyl)-4,4-difluorobutane-1,3-dione, commonly known as BCP-FDB, is an organic compound that has been used in a variety of scientific research applications. It is an organobromine compound that can be used as a reagent in synthesis reactions and has been used in a range of biological and biochemical studies.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of various chemical structures. For instance, (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione and its bromophenyl counterpart are synthesized with a planar enedione moiety, exhibiting type I and II interactions in their crystal forms (Lastovickova, La Scala, & Sausa, 2018).
Electronic and Non-Linear Optical Properties
- In another study, derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate were synthesized and analyzed for their electronic properties and non-linear optical properties using Frontier molecular orbital analysis, revealing significant insights into the reactivity and electronic properties of these compounds (Nazeer et al., 2020).
Antitumor Activity
- A series of derivatives, including 1-(4-chlorophenyl)-4,4,4-trifluoro-2-(2-(aryl)hydrazono)butane-1,3-diones, have been synthesized and evaluated for their antitumor activity, with some compounds showing potential activity against various cancer cell lines (Al-Suwaidan et al., 2015).
Antimicrobial Studies
- Research has been conducted on the synthesis of 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione and its transition metal complexes, which exhibited moderate to excellent antimicrobial activity against bacteria and fungi (Sampal et al., 2018).
Electrogenerated Nanoparticle Synthesis
- The compound has been used in the electrochemical synthesis of nanoparticles via a three-component reaction, demonstrating advantages like high yield and environmental friendliness (Goodarzi & Mirza, 2020).
Investigation of Structure-Activity Relationships
- Studies have been carried out to synthesize and evaluate analogues of certain compounds, like 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione, to establish structure-activity relationships and understand mechanisms of action against diseases like tuberculosis (Samala et al., 2014).
Gas Chromatographic Studies
- The compound's derivatives have been used in gas chromatographic studies, particularly examining the behavior of chelates derived from aromatic β-diketones (Dilli & Robards, 1985).
properties
IUPAC Name |
4-bromo-1-(4-chlorophenyl)-4,4-difluorobutane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClF2O2/c11-10(13,14)9(16)5-8(15)6-1-3-7(12)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFWMAJDQDWHML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(4-chlorophenyl)-4,4-difluorobutane-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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